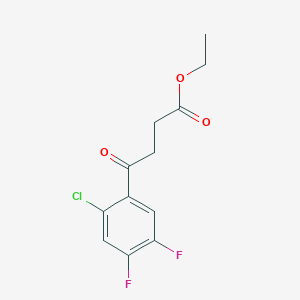

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWURXIAEKEYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232930 | |

| Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-20-0 | |

| Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Starting Materials: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol

Catalyst: Sulfuric acid

Reaction Conditions: Reflux, typically for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water

Reduction: Lithium aluminum hydride, anhydrous conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Major Products Formed

Hydrolysis: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol

Reduction: Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-hydroxybutanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological targets due to the presence of the chloro and difluoro substituents, which can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of 4-oxobutanoate compounds exhibit anticancer properties. In a study involving various substituted 4-oxobutanoates, it was found that certain compounds demonstrated significant cytotoxicity against cancer cell lines. Specifically, modifications to the phenyl ring, such as halogen substitutions, were crucial for enhancing activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Compound | Activity Against MCF-7 | Activity Against A549 |

|---|---|---|

| This compound | Moderate | High |

| Other derivatives | Varies | Varies |

Agrochemical Applications

The compound's structure also suggests potential use in agrochemicals as a pesticide or herbicide. The incorporation of halogen atoms can improve the effectiveness of such compounds against pests or weeds.

Case Study: Herbicidal Activity

In agricultural studies, similar compounds have shown herbicidal properties against various weed species. For instance, a derivative with a difluorophenyl group demonstrated significant inhibition of weed germination and growth in controlled environments . This indicates that this compound could be further explored for similar applications.

| Target Weed Species | Inhibition Percentage (%) |

|---|---|

| Amaranthus retroflexus | 85% |

| Echinochloa crus-galli | 78% |

Regulatory Considerations

It is important to note that this compound is primarily designated for research purposes only and is not approved for use in pharmaceuticals or food products . This limitation necessitates thorough research and testing before any potential commercial applications can be realized.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the 2-chloro-4,5-difluorophenyl group can enhance its binding affinity and specificity for its molecular targets.

Comparación Con Compuestos Similares

The compound is structurally compared to analogs with variations in halogenation patterns, substituent positions, and functional groups. Below is a detailed analysis:

Structural and Functional Differences

Table 1: Key Structural Features of Analogs

Physicochemical Properties

- Polarity and Solubility: The target compound’s ortho-chloro and meta-difluoro substituents increase electronegativity, reducing solubility in polar solvents compared to methoxy-containing analogs like ECB or Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate .

- Reactivity: Electron-withdrawing halogens (Cl, F) deactivate the aromatic ring toward electrophilic substitution, contrasting with electron-donating methoxy groups in ECB and other analogs .

- Thermal Stability : Halogenated analogs generally exhibit higher melting/boiling points due to increased molecular weight and intermolecular forces.

Actividad Biológica

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is an organic compound with notable biological activities, primarily due to its unique structural features, including a chlorinated and difluorinated phenyl group. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : CHClFO

- Molecular Weight : 276.67 g/mol

- CAS Number : 951887-20-0

The compound's structure contributes to its reactivity and biological interactions. The presence of chlorine and fluorine atoms can enhance binding affinity to biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may inhibit certain proteases and enzymes involved in critical biological pathways, particularly those related to inflammation and immune response.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a selective inhibitor for specific enzymes, potentially offering therapeutic benefits in conditions like autoimmune diseases.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways critical for immune function.

Medicinal Chemistry Applications

This compound has been explored for its potential in drug development. Its unique structure allows it to serve as an intermediate in synthesizing pharmaceutical compounds targeting specific biological pathways.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| This compound | Enzyme inhibitor | 0.37 | Potent against SPPL2a |

| Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | Moderate activity | 1.5 | Less selective |

| Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | Low activity | >10 | Reduced efficacy due to lack of chlorine |

Case Studies and Research Findings

-

Inhibition of SPPL2a : A study highlighted the compound's ability to inhibit SPPL2a, an aspartic protease implicated in autoimmune responses. The compound demonstrated an IC value of 0.37 µM, indicating strong inhibitory potential .

"The inhibition of SPPL2a represents a novel pharmacological target for treating autoimmune diseases" .

- Pharmacokinetics : Research also assessed the pharmacokinetic profile of the compound in vivo. It showed favorable absorption and distribution characteristics in animal models, which are crucial for developing oral bioavailability .

- Comparative Studies : Further investigations compared the biological activities of various halogenated derivatives. The presence of both chlorine and fluorine was found to enhance the overall potency against specific targets .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate, and how do reaction parameters influence yield?

Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. A common approach involves reacting 2-chloro-4,5-difluorophenyl precursors (e.g., 2-chloro-4,5-difluorobenzene) with ethyl 4-chloro-4-oxobutanoate under acidic or Lewis acid catalysis (e.g., AlCl₃). Evidence from analogous syntheses shows that yields (~80%) depend on temperature control (67–100°C), solvent polarity, and stoichiometric ratios of acylating agents . For optimized scalability, continuous flow reactors may enhance reproducibility by minimizing side reactions like over-acylation or halogen displacement .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the ester carbonyl (δ ~170–175 ppm), aromatic protons (δ 6.8–7.5 ppm), and fluorine coupling patterns.

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (aromatic C=C).

- HPLC-MS : For purity assessment and detection of byproducts (e.g., hydrolyzed acids or halogenated impurities).

- XRD : To resolve crystal packing effects, particularly for fluorine substituents, which influence dihedral angles and intermolecular interactions .

LogP values (~1.29–1.39) can be experimentally determined via reverse-phase HPLC and compared with computational models (e.g., SwissADME) to validate lipophilicity .

Advanced Research Questions

Q. How can researchers address contradictions between experimental and computational LogP values for this compound?

Answer: Discrepancies often arise from solvent effects, ionization states, or fluorine’s electronegativity. For example, experimental LogP (1.39 ) may differ from in silico predictions due to fluorine’s solvation behavior. To resolve this:

- Use shake-flask experiments with octanol/water partitioning under controlled pH.

- Apply Abraham solvation parameters to account for fluorine’s polarizability and hydrogen-bonding acceptor capacity .

- Cross-validate with chromatographic retention indices (e.g., HILIC vs. C18 columns) to assess hydrophilicity contributions from the difluorophenyl group .

Q. What strategies mitigate competing side reactions during derivatization of the 4-oxobutanoate moiety?

Answer: The β-keto ester group is prone to keto-enol tautomerism and nucleophilic attack. To stabilize intermediates:

- Protecting groups : Use silyl ethers (e.g., TBS) to block enolization during alkylation or amidation .

- Low-temperature conditions : Conduct reactions at −78°C in anhydrous THF to suppress hydrolysis.

- Catalytic selectivity : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, leveraging the chloro substituent as a directing group .

Monitor reaction progress via in-situ FT-IR to detect carbonyl shifts indicative of undesired tautomerization or oxidation .

Q. How does the electronic interplay between chlorine and fluorine substituents influence bioactivity in derivatives?

Answer: The 2-chloro-4,5-difluorophenyl group enhances electron-withdrawing effects, increasing electrophilicity at the ketone for nucleophilic additions. In SAR studies, fluorine’s ortho/para-directing nature promotes interactions with enzymatic pockets (e.g., cytochrome P450), while chlorine enhances metabolic stability. For example, derivatives exhibit inhibitory activity against kynurenine-3-hydroxylase (IC₅₀ ~10 µM) due to halogen-π interactions with aromatic residues in the active site .

Q. What crystallographic challenges arise in resolving the structure of halogen-rich derivatives?

Answer: Fluorine’s low electron density complicates XRD refinement. Strategies include:

- High-resolution synchrotron XRD : To enhance data quality for weak F-atom scattering.

- DFT-assisted refinement : Pair experimental data with computational models to optimize halogen bond geometries (C–F···O/N distances ~2.8–3.2 Å) .

- Twinned crystal correction : Address disorder caused by fluorine’s small size and positional flexibility .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis (common in compounds with PSA ~43.37 Ų ).

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals from fluorine and chlorine isotopes in MS/MS fragmentation .

- Biological Assays : Screen derivatives for off-target effects using fluorogenic probes to detect unintended enzyme inhibition (e.g., COX-1/COX-2 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.